molecular formula C18H22IN3O2S B15153915 2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide

2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide

Cat. No.: B15153915
M. Wt: 471.4 g/mol
InChI Key: GEISUQPZMGOCAK-UHFFFAOYSA-N
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Description

2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate amine and acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • 2-[(2Z)-3-allyl-4-oxo-2-(4-sulfamoylphenyl)imino]-1,3-thiazolidin-5-yl}-N-ethylacetamide

Uniqueness

2-[(2Z)-2-(cyclopentylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide is unique due to the presence of the cyclopentylimino group and the iodine atom. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazolidinone derivatives.

Properties

Molecular Formula

C18H22IN3O2S

Molecular Weight

471.4 g/mol

IUPAC Name

2-(2-cyclopentylimino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl)-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C18H22IN3O2S/c1-2-22-17(24)15(25-18(22)21-13-5-3-4-6-13)11-16(23)20-14-9-7-12(19)8-10-14/h7-10,13,15H,2-6,11H2,1H3,(H,20,23)

InChI Key

GEISUQPZMGOCAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(SC1=NC2CCCC2)CC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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